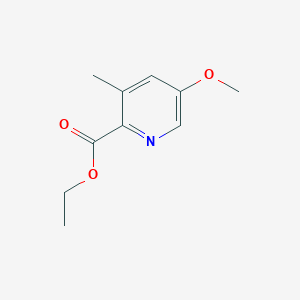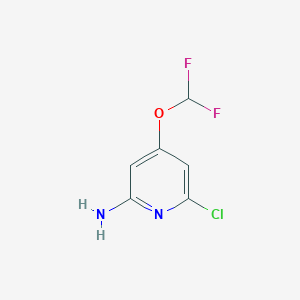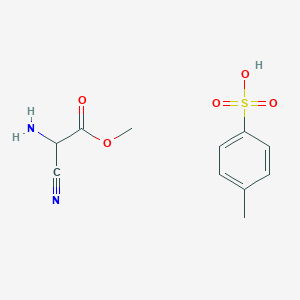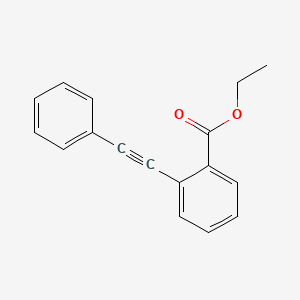
Methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate is a chemical compound with the molecular formula C14H18BrNO4. It is commonly used in organic synthesis and research due to its unique structure and reactivity. The compound features a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate typically involves the following steps:
Bromination: The starting material, methyl 4-aminobenzoate, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 3-position of the aromatic ring.
Protection: The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient bromination and protection reactions, as well as purification techniques such as recrystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using basic or acidic hydrolysis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Ester Hydrolysis: Sodium hydroxide (NaOH) in water or hydrochloric acid (HCl) in methanol.
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups replacing the bromine atom.
Deprotection: 3-bromo-4-aminobenzoate.
Ester Hydrolysis: 3-bromo-4-((tert-butoxycarbonyl)amino)benzoic acid.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Material Science: The compound is used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate depends on its specific application. In medicinal chemistry, for example, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The Boc-protected amino group can be deprotected to reveal the free amine, which can then interact with biological targets through hydrogen bonding, electrostatic interactions, or covalent bonding.
Comparación Con Compuestos Similares
Methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate can be compared with other similar compounds, such as:
Methyl 3-bromo-4-aminobenzoate: Lacks the Boc protection, making it more reactive but less selective in certain reactions.
Methyl 4-((tert-butoxycarbonyl)amino)benzoate: Lacks the bromine atom, resulting in different reactivity and applications.
Methyl 3-bromo-4-((tert-butoxycarbonyl)methyl)amino)benzoate: Contains a methylated amino group, affecting its reactivity and biological activity.
These comparisons highlight the unique features of this compound, such as its balanced reactivity and selectivity, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C13H16BrNO4 |
|---|---|
Peso molecular |
330.17 g/mol |
Nombre IUPAC |
methyl 3-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(17)15-10-6-5-8(7-9(10)14)11(16)18-4/h5-7H,1-4H3,(H,15,17) |
Clave InChI |
UVRJGRWQUNMKBL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


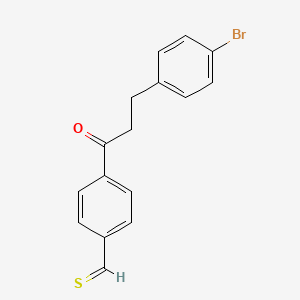
![5-Bromo-2-iodobenzo[d]oxazole](/img/structure/B13005155.png)
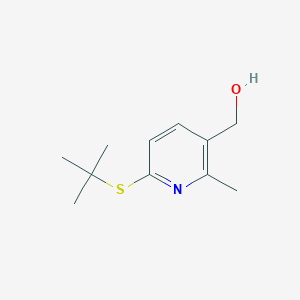
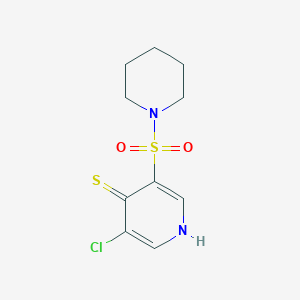
![2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13005169.png)

![4-Ethyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13005182.png)
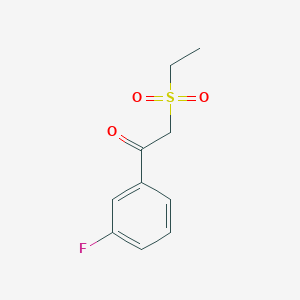
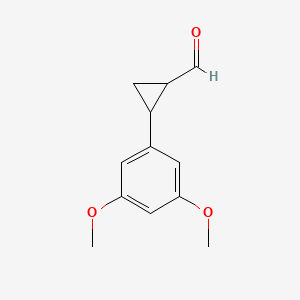
![Ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13005204.png)
